β-淀粉样蛋白 (1-16)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

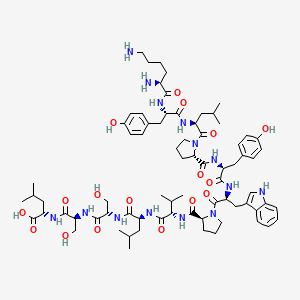

Amyloid beta-Protein (1-16) is a fragment of the Amyloid beta-Protein (Aβ), which is the main component of neuritic plaques found in the brains of Alzheimer’s disease (AD) patients . Aβ is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .

Molecular Structure Analysis

The detailed molecular mechanisms of the pathway and the spatial-temporal dynamics leading to synaptic failure, neurodegeneration, and clinical onset are still under intense investigation . The structures cover 30–50% of the conformational ensembles extracted from the free energy minima .Chemical Reactions Analysis

Proteins interactions with reactive oxygen agents may result in covalent modifications of amino acid residues in proteins, formation of protein-protein cross-linkages and oxidation of the protein backbone resulting in protein fragmentation . Oxidation targets for Aβ (1-16) are the histidine residues coordinated to the metal ions .科学研究应用

阿尔茨海默病中的作用

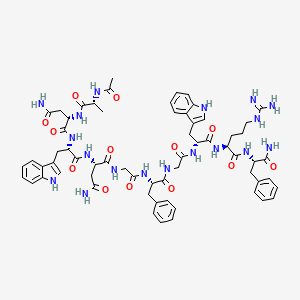

β-淀粉样蛋白 (1-16) 在阿尔茨海默病 (AD) 中起着重要作用,阿尔茨海默病是一种影响老年人行为、思维、学习和记忆的进行性神经退行性疾病 {svg_1}. 在 AD 中,遗传、生化和动物模型数据支持 Aβ,特别是 Aβ 1-42 肽,在聚集体形成和神经退行性变中的核心作用 {svg_2}.

蛋白质不溶性和衰老

淀粉样 β 加速与年龄相关的蛋白质组范围内的蛋白质不溶性 {svg_3}. 在模型生物体中衰老过程中变得不溶的蛋白质能够在体外加速 Aβ 聚集,并在体内加速寿命 {svg_4}. Aβ 表达驱动蛋白质组范围内的蛋白质不溶性在 C. elegans 中,即使在幼年动物中也是如此 {svg_5}.

对蛋白质稳态的影响

Aβ 表达对蛋白质稳态有重大影响。 它驱动蛋白质组范围内的蛋白质不溶性,这与正常衰老驱动的不可溶性蛋白质组高度相似 {svg_6}. 这种易受攻击的亚蛋白质组被称为核心不可溶性蛋白质组 (CIP) {svg_7}.

与慢性年龄相关疾病 (CARD) 的关联

由 Aβ 表达驱动的 CIP 充满了与神经退行性疾病以及广泛的慢性年龄相关疾病 (CARD) 相关的生物过程 {svg_8}. 这表明与年龄相关的蛋白质稳态丧失可能在一般 CARD 风险中发挥作用 {svg_9}.

治疗潜力

具有抗衰老作用的肠道衍生代谢物尿石素 A 可缓解 Aβ 毒性,支持其在痴呆症和年龄相关疾病的临床试验中的应用 {svg_10}.

在突触损伤中的作用

在阿尔茨海默病中,导致疾病的病理变化包括突触损伤,以及线粒体结构和功能的变化,除了受影响的脑区磷酸化 tau (p-tau) 和淀粉样 β (Aβ) 的产量和积累增加外 {svg_11}.

作用机制

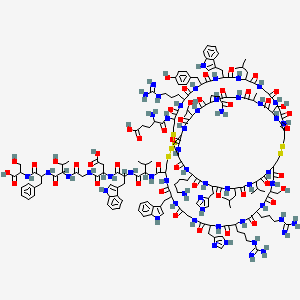

Target of Action

Amyloid Beta-Protein (1-16) primarily targets the Amyloid Precursor Protein (APP) . APP plays a role in the nervous system, possibly through the promotion of neurite outgrowth and long-term potentiation by modulation of calcium release . The Amyloid Beta-Protein (1-16) also targets histidine residues coordinated to metal ions .

Mode of Action

Amyloid Beta-Protein (1-16) is derived from the Amyloid Precursor Protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid Beta-Protein in a cholesterol-dependent process . This peptide can aggregate to form flexible soluble oligomers. Certain misfolded oligomers, known as “seeds”, can induce other Amyloid Beta-Protein molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection .

Biochemical Pathways

Amyloid Beta-Protein (1-16) is involved in the amyloidogenic pathway, where the Amyloid Precursor Protein (APP) is first cleaved by beta-secretase, producing soluble beta-APP fragments and C-terminal beta fragment. This fragment is further cleaved by gamma-secretase, generating APP intracellular domain and Amyloid Beta-Protein .

Pharmacokinetics

It is known that amyloid beta-protein efflux is normally mediated via its receptors on the brain endothelium, and the clearance mechanism is mainly mediated by cell surface proteins, mainly low-density lipoprotein receptor-related protein 1 (lrp1), which localizes predominantly on the abluminal side of the cerebral endothelium .

Result of Action

The accumulation and aggregation of Amyloid Beta-Protein (1-16) in the brain are considered to be the distinct morphological hallmark of early onset of Alzheimer’s Disease . It is believed to trigger the progression of Alzheimer’s Disease via accumulation and aggregation . At physiological levels, Amyloid Beta-Protein reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . At high (pathological) doses, it inhibits memory .

Action Environment

The action of Amyloid Beta-Protein (1-16) can be influenced by various environmental factors. For instance, the rate of removal of Amyloid Beta-Protein is significantly increased during sleep . Moreover, the presence of metal ions in the environment can influence the oxidation targets for Amyloid Beta-Protein (1-16) .

安全和危害

生化分析

Biochemical Properties

Amyloid beta-Protein (1-16) interacts with various enzymes and proteins. For instance, it binds with heme to form an Amyloid beta-Protein (1-16)–heme complex, which exhibits enhanced peroxidase-like activity . It also interacts with the receptor of advanced glycation end product (RAGE) and P-glycoprotein (P-gp), which are involved in its transport across the blood-brain barrier .

Cellular Effects

Amyloid beta-Protein (1-16) has significant effects on various types of cells and cellular processes. It influences cell function by reducing the excitatory activity of potassium channels and reducing neuronal apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Amyloid beta-Protein (1-16) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms amyloid fibrils, which are stabilized by H-bonds . These fibrils can aggregate into plaques, a hallmark of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

Over time, Amyloid beta-Protein (1-16) undergoes changes in laboratory settings. It has been observed that the clearance efficiency of Amyloid beta-Protein (1-16) protein aggregates can be detected in cerebrospinal fluid . Moreover, the accumulation of Amyloid beta-Protein (1-16) in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of Amyloid beta-Protein (1-16) vary with different dosages in animal models. High doses of Amyloid beta-Protein (1-16) have been shown to inhibit memory in mice, while low doses enhance memory .

Metabolic Pathways

Amyloid beta-Protein (1-16) is involved in several metabolic pathways. It is produced through the proteolytic processing of APP by β- and γ-secretases . The degradation of Amyloid beta-Protein (1-16) is linked to lysosomal pathways .

Transport and Distribution

Amyloid beta-Protein (1-16) is transported and distributed within cells and tissues. It is mainly localized to the cytoplasm, while a small fraction is tethered to the cell membrane via its interaction with APP . Following exposure to DNA damaging agents, it is released from the cell membrane and translocates to the nucleus .

Subcellular Localization

Amyloid beta-Protein (1-16) is found in various subcellular compartments. It is mainly localized to the cytoplasm and is also found in the cell membrane and the nucleus . Its localization is influenced by its interaction with APP and other cellular factors .

属性

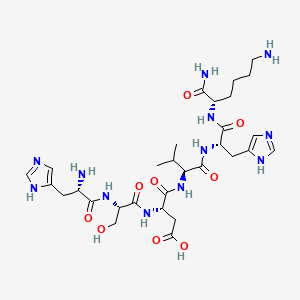

IUPAC Name |

6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSRFXGDLPWBBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H119N27O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1955.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

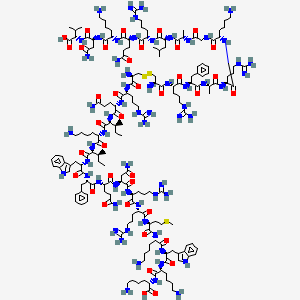

Q1: How does Amyloid beta-Protein (1-16) interact with copper(II) ions and what are the implications of this interaction?

A1: Amyloid beta-Protein (1-16) demonstrates a strong affinity for copper(II) ions. Research suggests that the N-terminal region of this peptide, specifically the amino acid residues 1-16, plays a crucial role in binding up to four copper(II) ions. [] This interaction is believed to be significant in the context of Alzheimer's disease (AD), as copper, along with other metals, accumulates in amyloid deposits found in the brains of AD patients. [] While the exact role of metal binding in AD pathogenesis is not fully understood, it is an active area of research.

Q2: What experimental techniques were employed to study the interaction between Amyloid beta-Protein (1-16) and copper(II) ions?

A2: Researchers utilized a combination of techniques to investigate this interaction. These include:

- Potentiometry: To determine the stability constants of the formed complexes and understand the metal binding affinity. []

- Spectroscopic methods (UV-Vis, circular dichroism, and electron paramagnetic resonance): To elucidate the structural features of the copper(II) complexes and gain insights into the coordination environment around the metal ion. []

- Electrospray ionization mass spectrometry (ESI-MS): To identify the different copper(II)-peptide complexes formed and their stoichiometry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)